MK-6186 Superior Resistance Coverage: 29% vs. 70% Cross-Resistance in Clinical NNRTI-Resistant Viral Isolates Compared to Efavirenz
MK-6186 demonstrates a substantially lower cross-resistance rate against clinical HIV-1 isolates harboring NNRTI resistance mutations compared to efavirenz (EFV). In a head-to-head evaluation of a panel of 96 clinical virus isolates with documented NNRTI resistance mutations, the majority (70%) of viruses tested displayed resistance to EFV with fold changes (FCs) exceeding 10, whereas only 29% of the same mutant viruses displayed greater than 10-fold resistance to MK-6186 [1].
| Evidence Dimension | Proportion of clinical NNRTI-resistant isolates with FC >10 |
|---|---|
| Target Compound Data | 29% of mutant viruses showed FC >10 against MK-6186 |
| Comparator Or Baseline | Efavirenz (EFV): 70% of mutant viruses showed FC >10 |
| Quantified Difference | MK-6186 shows a 2.4-fold lower cross-resistance rate (29% vs. 70%) |
| Conditions | Panel of 96 clinical virus isolates with NNRTI resistance mutations; susceptibility testing in cell-based antiviral assays |
Why This Matters
This 2.4-fold lower cross-resistance rate against clinical NNRTI-resistant isolates translates to broader antiviral coverage in research settings involving resistant viral strains, reducing the likelihood of experimental confounding due to pre-existing resistance.
- [1] Lu M, et al. Antiviral activity and in vitro mutation development pathways of MK-6186, a novel nonnucleoside reverse transcriptase inhibitor. Antimicrob Agents Chemother. 2012;56(6):3324-35. View Source
